Ki8751

Catalog No.
S548003
CAS No.
228559-41-9
M.F
C24H18F3N3O4
M. Wt
469.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ki8751

CAS Number

228559-41-9

Product Name

Ki8751

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea

Molecular Formula

C24H18F3N3O4

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31)

InChI Key

LFKQSJNCVRGFCC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

Ki 8751, Ki-8751, Ki8751, N-(2,4-difluorophenyl)-N'-(4-((6,7-dimethoxy-4-quinolyl)oxy)-2-fluorophenyl)urea

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F

Description

The exact mass of the compound Ki8751 is 469.12494 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibitor Resistance

Breast Cancer Cell Proliferation

Regulation of M Phase

Glioblastoma Cell Proliferation

Cell Senescence

Ki8751 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. Its chemical name is N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea, and it has a CAS number of 228559-41-9. This compound is characterized by its high selectivity and efficacy, with an IC50 value of approximately 0.9 nM, indicating its strong inhibitory effect on VEGFR-2 activity . Ki8751 is designed to be orally bioavailable, making it a promising candidate for therapeutic applications in diseases characterized by abnormal angiogenesis, such as cancer.

Ki8751 primarily functions through the inhibition of the phosphorylation of VEGFR-2, which is crucial for angiogenesis. The compound binds to the ATP-binding site of the receptor, preventing its activation by vascular endothelial growth factor. This inhibition disrupts downstream signaling pathways that promote endothelial cell proliferation and migration, thereby inhibiting new blood vessel formation. The specificity of Ki8751 for VEGFR-2 over other kinases contributes to its potential therapeutic advantages .

The biological activity of Ki8751 is predominantly linked to its role as a VEGFR-2 inhibitor. By blocking this receptor, Ki8751 effectively reduces angiogenesis in various tumor models. In preclinical studies, it has demonstrated significant antitumor activity by inhibiting tumor growth and metastasis through the reduction of blood supply to tumors. Additionally, Ki8751 has shown promise in modulating tumor microenvironments and enhancing the efficacy of other anticancer therapies .

The synthesis of Ki8751 involves several key steps:

  • Formation of Urea Linkage: The initial step typically includes the reaction between 2,4-difluoroaniline and a suitable isocyanate to form an intermediate urea compound.
  • Quinoline Derivative Introduction: The introduction of the quinoline moiety is achieved through a nucleophilic substitution reaction involving the appropriate quinoline derivative.
  • Final Purification: The crude product undergoes purification processes such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

These synthetic pathways are designed to ensure high yields and purity while maintaining the structural integrity necessary for biological activity .

Ki8751 has several potential applications, primarily in oncology due to its ability to inhibit angiogenesis:

  • Cancer Therapy: As a VEGFR-2 inhibitor, Ki8751 can be used in combination with other chemotherapeutic agents to enhance antitumor efficacy.
  • Research Tool: It serves as a valuable tool in research settings for studying angiogenesis and vascular biology.
  • Potential Treatment for Other Angiogenesis-related Diseases: Beyond cancer, Ki8751 may have applications in treating diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration or diabetic retinopathy .

Several compounds exhibit similar mechanisms of action or structural characteristics to Ki8751. Here are some notable examples:

Compound NameMechanism of ActionIC50 Value (nM)Unique Features
SorafenibMulti-targeted kinase inhibitor10Targets multiple receptors including VEGFR and RAF
PazopanibVEGFR inhibitor0.5Broad-spectrum inhibition including PDGFR
AxitinibSelective VEGFR inhibitor0.5More selective for VEGFR than other targets
SunitinibMulti-targeted receptor tyrosine kinase inhibitor24Inhibits multiple kinases including VEGFR and PDGFR

Ki8751 stands out due to its high selectivity for VEGFR-2 with a significantly lower IC50 compared to some other compounds like Sorafenib and Sunitinib, which target multiple pathways. This selectivity may result in fewer off-target effects and enhanced therapeutic efficacy in specific contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

469.12494055 g/mol

Monoisotopic Mass

469.12494055 g/mol

Heavy Atom Count

34

Appearance

White to off-white solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

UNII

RP6UGT29FF

Wikipedia

1-(2,4-difluorophenyl)-3-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea

Dates

Modify: 2023-08-15
1: Pan Z, Fukuoka S, Karagianni N, Guaiquil VH, Rosenblatt MI. Vascular endothelial growth factor promotes anatomical and functional recovery of injured peripheral nerves in the avascular cornea. FASEB J. 2013 Jul;27(7):2756-67. doi: 10.1096/fj.12-225185. Epub 2013 Apr 8. PubMed PMID: 23568776; PubMed Central PMCID: PMC3688738.
2: Xu C, Wu X, Zhu J. VEGF promotes proliferation of human glioblastoma multiforme stem-like cells through VEGF receptor 2. ScientificWorldJournal. 2013;2013:417413. doi: 10.1155/2013/417413. Epub 2013 Feb 28. PubMed PMID: 23533349; PubMed Central PMCID: PMC3603324.
3: Akiyama K, Ohga N, Hida Y, Kawamoto T, Sadamoto Y, Ishikawa S, Maishi N, Akino T, Kondoh M, Matsuda A, Inoue N, Shindoh M, Hida K. Tumor endothelial cells acquire drug resistance by MDR1 up-regulation via VEGF signaling in tumor microenvironment. Am J Pathol. 2012 Mar;180(3):1283-93. doi: 10.1016/j.ajpath.2011.11.029. Epub 2012 Jan 13. PubMed PMID: 22245726.
4: Arao T, Matsumoto K, Furuta K, Kudo K, Kaneda H, Nagai T, Sakai K, Fujita Y, Tamura D, Aomatsu K, Koizumi F, Nishio K. Acquired drug resistance to vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor in human vascular endothelial cells. Anticancer Res. 2011 Sep;31(9):2787-96. PubMed PMID: 21868521.
5: Hasan MR, Ho SH, Owen DA, Tai IT. Inhibition of VEGF induces cellular senescence in colorectal cancer cells. Int J Cancer. 2011 Nov 1;129(9):2115-23. doi: 10.1002/ijc.26179. Epub 2011 Aug 3. PubMed PMID: 21618508.
6: Kuo SW, Ke FC, Chang GD, Lee MT, Hwang JJ. Potential role of follicle-stimulating hormone (FSH) and transforming growth factor (TGFβ1) in the regulation of ovarian angiogenesis. J Cell Physiol. 2011 Jun;226(6):1608-19. doi: 10.1002/jcp.22491. PubMed PMID: 20945379.
7: Kubo K, Shimizu T, Ohyama S, Murooka H, Iwai A, Nakamura K, Hasegawa K, Kobayashi Y, Takahashi N, Takahashi K, Kato S, Izawa T, Isoe T. Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. J Med Chem. 2005 Mar 10;48(5):1359-66. PubMed PMID: 15743179.

Explore Compound Types